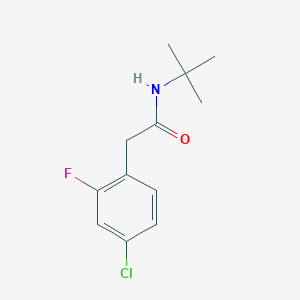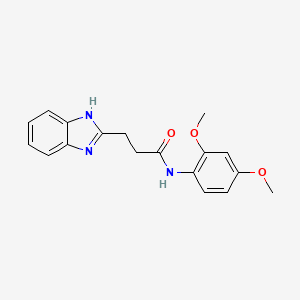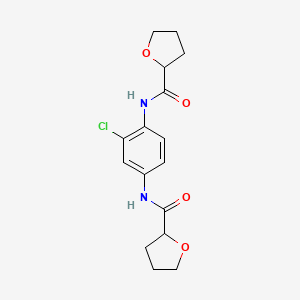![molecular formula C15H17NO5 B5420345 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
-
Formation of Intermediate: : The next step involves the alkylation of 7-hydroxy-4-methylcoumarin with a suitable alkyl halide, such as bromoacetic acid, to introduce the butanoic acid side chain. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Amination Reaction: : The final step is the introduction of the amino group. This can be achieved by reacting the intermediate with an appropriate amine, such as butylamine, under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl group on the coumarin ring can undergo oxidation to form a quinone structure. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The carbonyl group in the coumarin core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The amino group in the side chain can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of amide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Coumarin derivatives are known to inhibit enzymes like tyrosinase and acetylcholinesterase, making them valuable in the study of metabolic pathways.
Medicine
Medically, coumarin derivatives have been explored for their anticoagulant, anti-inflammatory, and anticancer properties. This compound, with its unique side chain, could potentially exhibit similar activities and be used in drug development.
Industry
In the industrial sector, this compound can be used in the development of fluorescent dyes and sensors. Coumarins are known for their strong fluorescence, which can be harnessed in various applications, including imaging and diagnostics.
Mécanisme D'action
The mechanism of action of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid is likely related to its ability to interact with biological macromolecules. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The coumarin core can also intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the butanoic acid side chain but shares the coumarin core.
4-methylumbelliferone: Similar structure but with a different substitution pattern.
Coumarin-3-carboxylic acid: Contains a carboxylic acid group but at a different position on the coumarin ring.
Uniqueness
The uniqueness of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid lies in its combination of functional groups
Propriétés
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-11(15(19)20)16-7-10-12(17)5-4-9-8(2)6-13(18)21-14(9)10/h4-6,11,16-17H,3,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZRUJJGYWJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(phenylsulfanyl)propanamide](/img/structure/B5420271.png)
![(4E)-4-[[3-ethoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5420285.png)


![(E)-3-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5420303.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5420316.png)

![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE](/img/structure/B5420327.png)
![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420348.png)
![ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate](/img/structure/B5420356.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)
![1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5420368.png)
